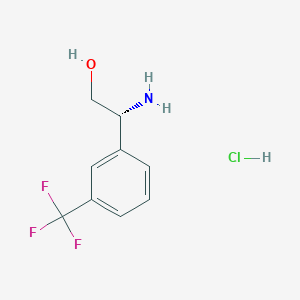

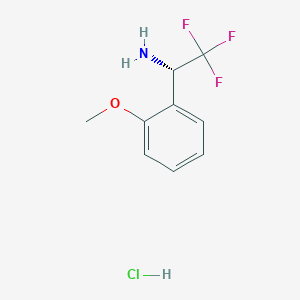

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

説明

“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is a crucial chiral intermediate for the synthesis of the NK-1 receptor antagonists aprepitant, rolapitant, and fosaprepitant . These drugs are widely used for the treatment of chemotherapy-induced nausea and vomiting .

Synthesis Analysis

The compound can be synthesized via the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another method involves the carbonyl reductase KR01 from Leifsonia sp. S749, which could convert 3′,5′-bis(trifluoromethyl) acetophenone (3,5-BTAP) into ®-3,5-BTPE with excellent activity and enantioselectivity .Chemical Reactions Analysis

The compound can be produced through the bioreduction of 3,5-BTAP by carbonyl reductase . The reaction conditions can be optimized to enhance the conversion efficiency at high substrate concentrations .科学的研究の応用

Pharmaceutical Synthesis

“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is a valuable chiral intermediate for the preparation of various pharmaceuticals . For instance, it is used in the synthesis of Aprepitant , a neurokinin-1 receptor antagonist . Aprepitant is widely administered to cancer patients to prevent the nausea and vomiting induced by chemotherapy .

Asymmetric Production of Enantiomerically Enriched Intermediates

This compound is used in the asymmetric production of enantiomerically enriched intermediates . The process involves the reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This biocatalytic process shows great potential in the production of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, a valuable chiral building block in the pharmaceutical industry .

Synthesis of NK1 Antagonists

The compound is used in the compounding of NK1 antagonists . NK1 antagonists are drugs that inhibit the action of substance P, a neurotransmitter involved in pain perception, stress, depression, and the functioning of the gastrointestinal system .

Synthesis of Lipid-Lowering Agents

“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is a crucial intermediate in the synthesis of lipid-lowering agents . These agents are capable of reducing the amount of PCSK9 protein and increasing the amount of low-density lipoprotein-receptor . This can help in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .

Laboratory Chemicals

The compound is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab .

Synthesis of Substances

“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is used in the synthesis of substances . It can be used to produce a wide range of chemical substances for various applications .

作用機序

Target of Action

The primary target of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as ®-3,5-BTPE, is the NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP) into ®-3,5-BTPE .

Mode of Action

The compound interacts with its target, the NADPH-dependent carbonyl reductase, through an asymmetric reduction process . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . The interaction results in changes in the enzyme’s activity, leading to the production of ®-3,5-BTPE .

Biochemical Pathways

The biochemical pathway involved in the action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is the asymmetric reduction of 3,5-BTAP . Hydrogen and electrons, provided by water and photocatalytic systems, respectively, are transferred to reduce NADP+ to NADPH . With the resulting NADPH, ®-3,5-BTPE is synthesized using efficient CLEs obtained from the cell lysate by nonstandard amino acid modification .

Pharmacokinetics

The compound is produced in a reaction system containing a natural deep-eutectic solvent (NADES), which may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action is the production of ®-3,5-BTPE, a valuable chiral intermediate for the synthesis of Aprepitant , a potent human neurokinin-1 (NK-1) receptor . This compound is widely administered to cancer patients to alleviate the nausea and vomiting induced by chemotherapy .

Action Environment

The action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is influenced by environmental factors. For instance, the compound’s action is enhanced in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) is introduced into the reaction system, it increases cell membrane permeability and reduces BTAP cytotoxicity to the biocatalyst, further enhancing the compound’s action .

将来の方向性

The development of efficient and cost-effective processes for the production of “®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is of great interest, given its importance as a chiral intermediate in the synthesis of various drugs . Future research may focus on optimizing the synthesis process and exploring new applications for this compound.

特性

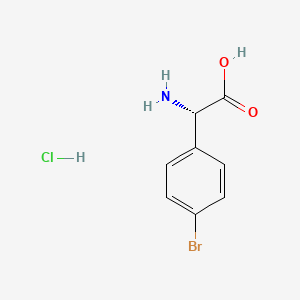

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPQPPTLTYYKV-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)

![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)